

# Potential for BMS-986158-induced diarrhea in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986158 |           |
| Cat. No.:            | B606289    | Get Quote |

# BMS-986158 Technical Support Center: Preclinical Development

This technical support center provides guidance and answers to frequently asked questions regarding the potential for **BMS-986158**-induced diarrhea in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: Is there a potential for BMS-986158 to cause diarrhea in our preclinical animal models?

A: Yes, there is a strong potential. Diarrhea has been reported as the most common treatment-related adverse event in clinical trials with **BMS-986158**, affecting 43% of patients in a phase 1/2a study.[1][2] Nonclinical toxicology studies in rats and dogs with BET inhibitors, the class of drugs to which **BMS-986158** belongs, have shown toxicities in highly proliferative cell populations, including those in the gastrointestinal (GI) tract. Therefore, it is crucial to monitor for signs of diarrhea and other GI disturbances in your preclinical studies.

Q2: What is the proposed mechanism for BET inhibitor-induced diarrhea?

A: The exact mechanism is not fully elucidated for **BMS-986158** specifically, but it is believed to be an on-target effect of BET protein inhibition. BET proteins are critical for regulating the transcription of genes involved in cell proliferation and survival. The epithelial lining of the







gastrointestinal tract has a high rate of cell turnover, making it susceptible to drugs that inhibit cell proliferation. Some studies with other BET inhibitors suggest that these compounds may affect the differentiation and function of various intestinal epithelial cells, potentially leading to impaired barrier function and diarrhea. There is some evidence to suggest that BET inhibitors may impact specialized intestinal cell populations, though the specific cell types affected may vary between different BET inhibitors.

Q3: What preclinical species are most appropriate for studying BMS-986158-induced diarrhea?

A: Both rodent (typically rats) and non-rodent (typically dogs) species are recommended for preclinical toxicology studies of small molecule oncology drugs like **BMS-986158**.[3][4][5] Toxicology studies in both rats and dogs are common practice to assess the safety profile of new drug candidates.

Q4: How should we monitor for diarrhea in our animal studies?

A: Daily clinical observations are essential. This should include visual inspection of feces for consistency (e.g., normal, soft, liquid), color, and presence of blood or mucus. A fecal scoring system can be implemented for quantitative assessment. Body weight, food and water consumption, and overall animal activity should also be monitored closely, as changes in these parameters can be indicative of gastrointestinal distress.

### **Troubleshooting Guide**



| Observed Issue                                                                                            | Potential Cause                                                                                                                                               | Recommended Action                                                                                                                                                                                                                                |  |
|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| High incidence of severe diarrhea leading to significant weight loss or mortality.                        | Dose level may be too high.                                                                                                                                   | - Review dose selection.  Consider dose reduction or modification of the dosing schedule (e.g., intermittent dosing) Ensure adequate hydration and nutritional support for affected animals Euthanize animals that meet humane endpoint criteria. |  |
| Inconsistent or mild diarrhea observed.                                                                   | - Animal-to-animal variability<br>Insufficient sensitivity of the<br>observation method.                                                                      | - Increase the frequency of observations Implement a standardized fecal scoring system Consider analysis of fecal water content for a more quantitative measure.                                                                                  |  |
| No diarrhea observed, but other signs of GI distress are present (e.g., decreased food intake, bloating). | - The gastrointestinal effect<br>may be manifesting as<br>something other than diarrhea<br>in this specific model Sub-<br>clinical gastrointestinal toxicity. | - Perform a thorough necropsy with histopathological examination of the entire gastrointestinal tract Consider incorporating biomarkers of GI injury in your study.                                                                               |  |

## Quantitative Data from Preclinical and Clinical Studies

While specific quantitative data from preclinical studies on **BMS-986158**-induced diarrhea is not publicly available, the following table summarizes relevant clinical data and general expectations for BET inhibitors.



| Study<br>Type                   | Compoun<br>d                  | Species | Dose/Sch<br>edule | Incidence<br>of<br>Diarrhea | Severity                                     | Reference |
|---------------------------------|-------------------------------|---------|-------------------|-----------------------------|----------------------------------------------|-----------|
| Phase 1/2a<br>Clinical<br>Trial | BMS-<br>986158                | Human   | Various           | 43%                         | Most common treatment- related adverse event | [1][2]    |
| Phase 1<br>Clinical<br>Trial    | ODM-207<br>(BET<br>inhibitor) | Human   | Various           | 40%                         | Not<br>specified                             | [6]       |

### **Experimental Protocols**

The following is a generalized protocol for assessing gastrointestinal toxicity in a preclinical repeat-dose toxicology study, based on OECD and FDA guidelines.[3][4][5][7]

Title: A 28-Day Repeat-Dose Oral Toxicology Study of **BMS-986158** in Sprague-Dawley Rats with a Focus on Gastrointestinal Effects.

- 1. Objective: To evaluate the potential toxicity of **BMS-986158** following daily oral administration to rats for 28 days, with a specific focus on characterizing any gastrointestinal adverse effects.
- 2. Test System:
- Species: Sprague-Dawley rats
- Sex: Equal numbers of males and females
- Age: 6-8 weeks at the start of dosing
- Number of Animals: 10/sex/group
- 3. Experimental Groups:



- Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
- Group 2: Low dose of BMS-986158
- Group 3: Mid dose of BMS-986158
- Group 4: High dose of BMS-986158 (Dose levels should be determined based on preliminary dose-range finding studies)
- 4. Dosing:
- Route: Oral gavage
- Frequency: Once daily
- Duration: 28 days
- 5. Observations:
- Mortality and Morbidity: Twice daily
- Clinical Signs: Once daily, including detailed observation of feces (consistency, color, volume). A fecal scoring system (e.g., 1=normal, 2=soft, 3=liquid) should be used.
- · Body Weight: Twice weekly
- Food and Water Consumption: Weekly
- 6. Clinical Pathology:
- Blood samples to be collected at termination for hematology and clinical chemistry analysis.
- 7. Necropsy and Histopathology:
- At the end of the 28-day dosing period, all animals will be euthanized.
- A full gross necropsy will be performed on all animals.



- The entire gastrointestinal tract (esophagus, stomach, duodenum, jejunum, ileum, cecum, colon, and rectum) will be collected.
- Tissues will be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
- A qualified veterinary pathologist will perform a microscopic examination of the GI tract tissues. Special attention should be paid to:
  - Epithelial integrity (erosion, ulceration)
  - Inflammatory cell infiltration
  - Goblet cell numbers and morphology
  - Villus height and crypt depth (in the small intestine)
  - Apoptosis and proliferation markers (e.g., TUNEL and Ki-67 staining) can be considered as additional endpoints.

### **Visualizations**



Click to download full resolution via product page

Caption: Proposed mechanism of **BMS-986158**-induced diarrhea.





Click to download full resolution via product page

Caption: Preclinical toxicology study workflow for GI assessment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. fda.gov [fda.gov]
- 5. histologix.com [histologix.com]
- 6. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Potential for BMS-986158-induced diarrhea in preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606289#potential-for-bms-986158-induced-diarrhea-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com